Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate
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Overview
Description
Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and an ethyl ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl group is reacted with a halogenated pyrrolidine intermediate.
Introduction of the Hydroxypropylamino Group: This can be done through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is reacted with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Hydrolysis: Carboxylic acids and ethanol.
Scientific Research Applications
Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its pyrrolidine ring.
Biological Studies: The compound can be used to study the interactions of pyrrolidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . The hydroxypropylamino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Phenylpropanoids: Compounds with a phenyl group attached to a propanoic acid derivative, such as cinnamic acid, share structural similarities and undergo similar chemical reactions.
Uniqueness
Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate is unique due to its combination of a pyrrolidine ring, a phenyl group, and an ethyl ester functionality.
Properties
IUPAC Name |
ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-2-25-20(24)11-8-17-6-9-18(10-7-17)19-5-3-14-22(19)15-13-21-12-4-16-23/h6-11,19,21,23H,2-5,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIWWOGYBPTDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCNCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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